1-(7-methoxy-1H-indol-3-yl)propan-2-one
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Overview
Description
1-(7-methoxy-1H-indol-3-yl)propan-2-one is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a methoxy group at the 7-position of the indole ring and a propan-2-one moiety at the 3-position, making it a unique structure with potential biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-methoxy-1H-indol-3-yl)propan-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of 7-methoxyphenylhydrazine with propan-2-one under acidic conditions can yield the desired compound.
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs catalytic methods to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are commonly used in hydrogenation reactions to produce these compounds on a larger scale .
Chemical Reactions Analysis
Types of Reactions
1-(7-methoxy-1H-indol-3-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(7-methoxy-1H-indol-3-yl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(7-methoxy-1H-indol-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-methoxy-1H-indol-3-yl)propan-2-one
- 1-(6-methoxy-1H-indol-3-yl)propan-2-one
- 1-(5-fluoro-1H-indol-3-yl)propan-2-one
Uniqueness
1-(7-methoxy-1H-indol-3-yl)propan-2-one is unique due to the position of the methoxy group on the indole ring. This structural variation can significantly influence its chemical reactivity and biological activity compared to other methoxy-substituted indole derivatives .
Properties
IUPAC Name |
1-(7-methoxy-1H-indol-3-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)6-9-7-13-12-10(9)4-3-5-11(12)15-2/h3-5,7,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYFBAIZFGSPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CNC2=C1C=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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